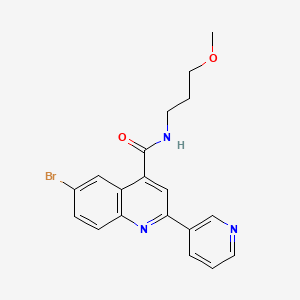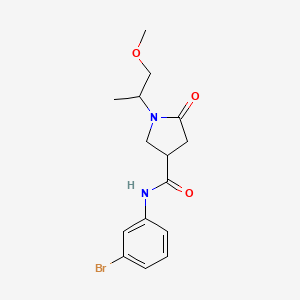
2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. It also reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases. This compound has also been found to improve glucose and lipid metabolism, which makes it a potential therapeutic agent for diabetes and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide is its high yield during the synthesis process. It is also stable and has a long shelf life, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide. One of the areas of research is the potential use of this compound in the treatment of cancer. It has been found to have anti-cancer properties, and further studies are needed to determine its efficacy in different types of cancer. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, analgesic, and neuroprotective effects, and has been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. While there are still limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-10-8-11(4-5-12(10)14)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGPCMNCYMNBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)
![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)
![ethyl [1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4682862.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682866.png)
![ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4682897.png)
![5-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4682905.png)
![{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetic acid](/img/structure/B4682908.png)
![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![4-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4682927.png)
![N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4682936.png)
![4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4682938.png)
